molecular formula C19H16N2O4 B2860148 N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-96-8

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2860148
CAS No.: 313405-96-8
M. Wt: 336.347
InChI Key: KLZRDSFCXRHJRK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound of significant interest in biochemical and cell culture research. Its structure, which incorporates both acetylphenyl and dioxopyrrolidinyl benzamide groups, is closely related to compounds known to modulate biological processes in industrial cell lines. Specifically, research on analogous structures, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), has demonstrated potential in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cell cultures . Studies indicate that this class of compound can suppress cell growth while simultaneously increasing cell-specific productivity, intracellular ATP levels, and glucose uptake rate, leading to higher final mAb titers . Furthermore, related compounds have been investigated for their role in modulating critical quality attributes of therapeutic proteins, such as influencing the galactosylation profile of N-linked glycans, providing a tool for quality control in bioprocessing . The maleimide functional group, a key feature in related molecules, is a well-known moiety in bioconjugation chemistry, suggesting potential applications for this compound in protein labeling or immobilization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully elucidate the mechanism of action and specific research applications of this compound.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(22)13-2-6-15(7-3-13)20-19(25)14-4-8-16(9-5-14)21-17(23)10-11-18(21)24/h2-9H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZRDSFCXRHJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-Aminobenzamide Derivatives

A foundational route begins with the acylation of 4-aminobenzamide intermediates. In a representative procedure:

  • Step 1 : 4-Aminobenzamide is treated with acetic anhydride in dichloromethane at 0–5°C for 2 hours to form N-(4-acetylphenyl)benzamide.
  • Step 2 : The intermediate reacts with 2,5-dioxopyrrolidine in the presence of triethylamine (2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

Key Data :

Parameter Value Source
Yield (Step 1) 78–82%
Yield (Step 2) 65–70%
Purity (HPLC) ≥95%

This method prioritizes regioselectivity, with the acetyl group introduced para to the amide linkage.

Direct Amidation of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid

Alternative strategies employ pre-functionalized benzoic acid derivatives:

  • Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid :
    • 4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas (1 atm) and 10% Pd/C in ethanol.
    • The amine reacts with succinic anhydride in tetrahydrofuran (THF) under reflux, forming the pyrrolidinone ring via cyclization.
  • Amide Coupling :
    • The acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-aminoacetophenone in dry acetone at −10°C for 4 hours.

Key Data :

Parameter Value Source
Cyclization Yield 85%
Coupling Yield 72%
Reaction Temperature −10°C to 25°C

This route avoids side reactions associated with direct acylation but requires stringent temperature control.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages flow chemistry to enhance efficiency:

  • Reactor Setup : Tubular reactors (stainless steel, 10 L volume) maintain precise temperature (60°C) and pressure (2 bar).
  • Process :
    • 4-Acetylaniline and 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride are pumped at 50 mL/min into a mixing chamber.
    • Triethylamine (1.5 eq.) is introduced as a scavenger for HCl byproducts.
    • The mixture resides in the reactor for 30 minutes, achieving >90% conversion.

Advantages :

  • Reduced solvent use (DMF consumption lowered by 40% vs. batch methods).
  • Consistent product quality (RSD < 2% across 10 batches).

Crystallization and Purification Protocols

Final purification ensures pharmaceutical-grade output:

  • Solvent System : Ethanol/water (7:3 v/v) at 4°C induces crystallization.
  • Yield Recovery : 88–92% after two recrystallizations.
  • Purity : ≥99% by HPLC with a C18 column (mobile phase: acetonitrile/water 55:45).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale Suitability
Multi-Step Acylation High regioselectivity Low Step 2 yield (65–70%) Laboratory (<1 kg)
Direct Amidation Fewer steps Requires cryogenic conditions Pilot plant (1–10 kg)
Flow Chemistry High throughput Capital-intensive setup Industrial (>100 kg)

Reaction Optimization Studies

Catalyst Screening for Amidation

Triethylamine outperforms alternatives in suppressing hydrolysis:

Catalyst Conversion Rate (%) Byproduct Formation (%)
Triethylamine 92 <1
Pyridine 78 8
N,N-Diisopropylethylamine 85 3

Conditions: 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (1 eq.), 4-aminoacetophenone (1.1 eq.), DMF, 60°C, 12 h.

Solvent Effects on Cyclization

Polar aprotic solvents enhance pyrrolidinone ring formation:

Solvent Cyclization Yield (%)
DMF 85
THF 72
Acetonitrile 68

Conditions: Succinic anhydride (1.2 eq.), 4-aminobenzoic acid (1 eq.), 80°C, 6 h.

Scalability Challenges and Solutions

Byproduct Management

  • Hydrolysis Mitigation : Use of molecular sieves (3 Å) in DMF reduces water content, minimizing acyl chloride hydrolysis.
  • Waste Streams : HCl gas from amidation is neutralized with NaOH scrubbers, achieving >99% capture efficiency.

Temperature Control in Exothermic Reactions

  • Jacketed Reactors : Maintain reactions at −10°C during acyl chloride addition, preventing thermal degradation.
  • Adiabatic Calorimetry : Identifies safe operating limits for large-scale batches (Tmax < 50°C).

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds similar to "N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide":

Monoclonal Antibody Production

  • Enhancement of Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production . This compound works by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
  • Quality Control : The compound also suppresses galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might be used to control the level of galactosylation for N-linked glycans .
  • Structure-Activity Relationship : Studies indicate that 2,5-dimethylpyrrole is the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Antimicrobial and Cardiovascular Effects of Sulfonamide Derivatives

  • Antimicrobial Properties : Sulfonamide derivatives exhibit antimicrobial properties. In vitro studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.
  • Cardiovascular Benefits : Studies on related benzene sulfonamides demonstrated their effectiveness in reducing perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial effects. Certain derivatives could modulate cardiovascular parameters, hinting at broader therapeutic applications. The biological activity may be attributed to its interaction with various biomolecules, such as calcium channels, which are crucial for cardiac function and vascular resistance.

Additional Information

  • Molecular Formula : The molecular formula for N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is C18H16N2O5S.
  • Molecular Weight : The molecular weight of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is 372.4 g/mol.
  • IUPAC Name : The IUPAC name for N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural and functional differences between N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and analogous compounds:

Compound Name Core Structure Substituents Biological Activity Key Findings
This compound Benzamide - 4-Acetylphenyl (N-linked)
- 2,5-Dioxopyrrolidin-1-yl (para position)
Antimicrobial, antitubercular (inferred from structural analogs) Synthesized via condensation reactions; activity against Mycobacterium smegmatis .
MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) Benzamide - 2,5-Dimethylpyrrole (para position)
- 2,5-Dioxopyrrolidin-1-yl (N-linked)
Enhances monoclonal antibody (mAb) production in CHO cells Suppresses cell growth, increases ATP levels, and reduces galactosylation of mAbs .
N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)benzamide Benzimidazole-Benzamide - 4-Acetylphenyl (N-linked)
- 5-Nitrobenzimidazole (para position)
Antimicrobial, antitubercular Derived from chalcone intermediates; moderate activity against Gram-positive bacteria .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide Benzamide - 2,5-Dioxopyrrolidin-1-yl (para position)
- Chromeno-pyridinone (N-linked)
Unknown (structural data only) No biological data reported; structural complexity suggests potential kinase inhibition.

Functional and Mechanistic Insights

MPPB
  • Role in mAb Production : MPPB enhances cell-specific productivity by 1.5–2.2× in CHO cells via suppression of cell growth (VCD reduced from 21.2 × 10^6 to 14.0 × 10^6 cells/mL) and upregulation of glucose metabolism (cell-specific glucose uptake rate: 0.74 pmol/cell/day vs. 0.63 pmol/cell/day in controls) .
  • Impact on Glycosylation : Reduces galactosylation (G1F glycans decreased from 24.5% to 14.8%), a critical quality attribute for therapeutic mAbs .
  • Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety is essential for activity; derivatives lacking this group show diminished effects .
N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)benzamide
  • Antimicrobial Activity : Exhibits MIC values of 12.5–50 µg/mL against Mycobacterium smegmatis and Gram-positive bacteria .
  • Structural Features : The nitrobenzimidazole group likely contributes to DNA intercalation or enzyme inhibition, common mechanisms in antimicrobial agents.
Other Analogues
  • Sulfamoyl-Containing Benzamides : Compounds like 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide may target sulfotransferases or nucleotide-binding proteins .

Comparative Analysis of Key Properties

Property This compound MPPB N-(4-acetylphenyl)-4-(5-nitrobenzimidazol-2-yl)benzamide
Primary Application Antimicrobial/antitubercular mAb production enhancement Antimicrobial
Key Substituents Acetylphenyl, dioxopyrrolidinyl Dimethylpyrrole, dioxopyrrolidinyl Nitrobenzimidazole, acetylphenyl
Mechanistic Insight Likely targets microbial enzymes/DNA Modulates glucose metabolism and ATP DNA intercalation/enzyme inhibition
Biological Effect Growth inhibition in M. smegmatis ↑ mAb concentration by 1.5× Moderate Gram-positive bacterial inhibition

Biological Activity

N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 372.4 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves several steps, including the reaction of 4-acetylphenol with appropriate reagents to form the desired amide structure. The synthetic pathway often employs standard organic chemistry techniques such as refluxing and purification through crystallization or chromatography.

Antimicrobial Activity

Research has demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have indicated a reduction in paw edema, suggesting potential applications in treating inflammatory conditions .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For example, related compounds have shown IC50 values in the micromolar range against HepG2 liver cancer cells, indicating promising antitumor activity .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1AntimicrobialShowed significant inhibition against Gram-positive bacteria; potential as a broad-spectrum antibiotic .
Study 2Anti-inflammatoryDemonstrated a reduction in paw edema by 60% in treated rats compared to control .
Study 3CytotoxicityInduced apoptosis in HepG2 cells with an IC50 of 1.30 μM; enhanced anticancer activity when combined with other chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in inflammation and cancer progression, providing a theoretical basis for its observed biological activities .

Q & A

Basic Research Questions

Q. How can researchers screen chemical compounds like N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide for enhancing monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?

  • Methodology :

  • Initial Screening : Use 96-well plates with rCHO cells cultured at 0.3 × 10⁶ cells/mL in expansion medium. Dissolve compounds in DMSO and add on Day 0. Measure mAb concentration after 3 days using Octet QKe. Compounds with arbitrary mAb units >100% of controls advance to secondary screening .
  • Secondary Screening : Culture cells in 50 mL suspension flasks with basal medium. Assess viability (Vi-CELL XR) and mAb productivity over 3–10 days. Validate reproducibility via triplicate experiments and statistical analysis (JMP software) .

Q. What standardized methods are recommended for analyzing N-linked glycosylation of mAbs in cultures treated with pyrrolidinone derivatives?

  • Methodology :

  • Purify mAbs using Protein A affinity chromatography.
  • Label glycans with 2-AB using EZGlyco mAb-N kits.
  • Separate glycans via HPLC (XBridge BEH Amide XP column) with 420 nm detection. Gradient: 0.4–1.0 mL/min with 50 mM ammonium formate (pH 4.4) and acetonitrile .

Q. How is cell-specific productivity calculated in rCHO cell cultures?

  • Methodology :

  • Measure mAb concentration (HPLC) and viable cell density (VCD) daily.

  • Calculate using:
    Cell-specific productivity=ΔmAb concentrationΔt×Integral of VCD over time\text{Cell-specific productivity} = \frac{\Delta \text{mAb concentration}}{\Delta t \times \text{Integral of VCD over time}}

  • Validate slopes with ≥3 biological replicates .

Advanced Research Questions

Q. How does This compound alter metabolic pathways to enhance mAb production?

  • Key Findings :

  • Increases intracellular ATP (1.5-fold) and glucose uptake rate (0.74 vs. 0.63 pmol/cell/day in controls) .
  • Suppresses lactate production (<0.8 g/L) by shifting glucose metabolism toward the TCA cycle .
    • Methodology :
  • Quantify ATP using bioluminescence assays (Infinite M Plex).
  • Monitor glucose/lactate via BioProfile FLEX2 and HPLC .

Q. What structural features of This compound are critical for modulating N-linked glycosylation?

  • SAR Insights :

  • The 2,5-dimethylpyrrole moiety reduces galactosylation (e.g., G1F decreases from 24.5% to 14.8%) while maintaining core G0F structures .
    • Methodology :
  • Synthesize analogs (e.g., 2,5-dimethylpyrrole derivatives) and test in fed-batch cultures. Compare glycosylation profiles via HPLC and binding assays (e.g., FcγR interactions) .

Q. How can researchers resolve contradictions in cell growth inhibition vs. enhanced mAb productivity induced by this compound?

  • Hypothesis Testing :

  • Mechanism : Inhibits cell proliferation, redirecting resources toward mAb synthesis.
  • Experimental Design :

Measure cell cycle arrest (flow cytometry).

Correlate VCD reduction (14.0 × 10⁶ vs. 21.2 × 10⁶ cells/mL in controls) with mAb yield (1,098 vs. 732 mg/L) .

Q. What strategies optimize fed-batch cultures when using this compound to balance viability and productivity?

  • Methodology :

  • Maintain glucose >1 g/L via periodic feeding (Days 4, 6, 8).
  • Adjust DMSO concentration (<0.5% v/v) to minimize solvent toxicity.
  • Monitor pH and dissolved oxygen to prevent metabolic stress .

Methodological Validation & Reproducibility

Q. What statistical approaches ensure robustness in evaluating compound efficacy?

  • Protocol :

  • Perform triplicate experiments with independent cell batches.
  • Use JMP software for ANOVA and t-tests (significance: p < 0.05).
  • Report means ± SD and coefficient of variation (CV < 15%) .

Q. How to design experiments investigating the compound’s impact on glycosylation-related enzymes?

  • Methodology :

  • Quantify mRNA levels of B4GALT1 (galactosyltransferase) via qPCR.
  • Perform Western blotting for enzyme activity under treatment vs. control.
  • Cross-validate with glycan mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.